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Compound of Interest

Compound Name: 3-(2-formylphenyl)benzoic Acid

Cat. No.: B112260

A Technical Guide to 3-(2-Formylphenyl)benzoic
Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical
properties of 3-(2-formylphenyl)benzoic acid. It details its significance as a key building block
in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation.

Core Chemical and Physical Properties

3-(2-Formylphenyl)benzoic acid is a biphenyl derivative containing both a carboxylic acid and
an aldehyde functional group. These reactive handles make it a versatile intermediate for
organic synthesis. Its identity and core properties are summarized below.
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Property Value Source(s)

IUPAC Name 3-(2-formylphenyl)benzoic acid  [1]

2'-Formyl-biphenyl-3-
Synonym(s) . (2]
carboxylic acid

CAS Number 205871-52-9 [21[3]
Molecular Formula C14H1003 [2][3]
Molecular Weight 226.2 g/mol [3]
Purity >98% [3]
Storage Room temperature [3]

Computed Identifiers:

Identifier Value

InChl=1S/C14H1003/c15-9-12-4-1-2-7-

InChl 13(12)10-5-3-6-11(8-10)14(16)17/h1-9H,
(H,16,17)
InChiKey NWVOXGWJINSOFTE-UHFFFAOYSA-N

C1=CC=C(C(=C1)C=0)C2=CC(=CC=C2)C(=0)
o)

SMILES

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 3-(2-
formylphenyl)benzoic acid are not readily available in the public domain. However, based on
its structure, the following characteristic signals would be expected:

e 1H NMR: Aromatic protons (multiplets, ~7.0-8.5 ppm), an aldehyde proton (singlet, ~9.5-10.5
ppm), and a carboxylic acid proton (broad singlet, >10 ppm).

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2759215
https://www.chembk.com/en/chem/3-(2-FORMYLPHENYL)BENZOIC%20ACID
https://www.chembk.com/en/chem/3-(2-FORMYLPHENYL)BENZOIC%20ACID
https://www.calpaclab.com/3-2-formylphenyl-benzoic-acid-min-98-1-gram/ala-f182653-1g
https://www.chembk.com/en/chem/3-(2-FORMYLPHENYL)BENZOIC%20ACID
https://www.calpaclab.com/3-2-formylphenyl-benzoic-acid-min-98-1-gram/ala-f182653-1g
https://www.calpaclab.com/3-2-formylphenyl-benzoic-acid-min-98-1-gram/ala-f182653-1g
https://www.calpaclab.com/3-2-formylphenyl-benzoic-acid-min-98-1-gram/ala-f182653-1g
https://www.calpaclab.com/3-2-formylphenyl-benzoic-acid-min-98-1-gram/ala-f182653-1g
https://www.benchchem.com/product/b112260?utm_src=pdf-body
https://www.benchchem.com/product/b112260?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e 13C NMR: Aromatic carbons (~120-140 ppm), an aldehyde carbonyl carbon (~190 ppm), and
a carboxylic acid carbonyl carbon (~165-175 ppm).

» IR Spectroscopy: A broad O-H stretch from the carboxylic acid (~2500-3300 cm~?), a C=0
stretch from the carboxylic acid (~1700 cm~1), a C=0 stretch from the aldehyde (~1690
cm~1), and aromatic C=C stretches (~1450-1600 cm~1).[4][5][6]

e Mass Spectrometry: The molecular ion peak [M]+ would be expected at m/z 226.2.

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of 3-(2-formylphenyl)benzoic acid is not
published, a logical and common synthetic route would involve a palladium-catalyzed cross-
coupling reaction, such as the Suzuki coupling.

Hypothetical Experimental Workflow: Suzuki Coupling

The following diagram illustrates a plausible workflow for the synthesis and purification of 3-(2-
formylphenyl)benzoic acid. This method involves the coupling of (2-formylphenyl)boronic
acid with 3-bromobenzoic acid.
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Caption: Hypothetical workflow for the synthesis of 3-(2-formylphenyl)benzoic acid.
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Methodology Details:

Reaction Setup: (2-formylphenyl)boronic acid, 3-bromobenzoic acid, a palladium catalyst,
and a base are combined in a suitable solvent system.

e Coupling: The mixture is heated under an inert atmosphere until the reaction is complete, as
monitored by techniques like Thin Layer Chromatography (TLC).

o Workup: The reaction mixture is cooled, and an aqueous workup is performed to remove
inorganic salts and the catalyst. This typically involves partitioning the mixture between an
organic solvent and water, followed by extraction.

 Purification: The crude product is purified, commonly by silica gel column chromatography, to
isolate the pure 3-(2-formylphenyl)benzoic acid.

o Characterization: The final product's identity and purity are confirmed using spectroscopic
methods such as NMR and Mass Spectrometry.

Applications in Drug Discovery: Targeted Protein
Degradation

The primary application for 3-(2-formylphenyl)benzoic acid in drug development is as a
Protein Degrader Building Block.[3] This positions it as a crucial component in the synthesis of
Proteolysis-Targeting Chimeras (PROTACS).

Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own
protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing
proteins.[7] This approach can target proteins previously considered "undruggable” by
traditional inhibitors.[7]

PROTACSs are heterobifunctional molecules composed of three parts:[8][9]
o A"warhead" ligand that binds to the target protein of interest (POI).
e An E3 ligase-recruiting ligand.

o A chemical linker that connects the two ligands.
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3-(2-formylphenyl)benzoic acid serves as a versatile scaffold or component within the linker
region of a PROTAC. The linker's structure, length, and rigidity are critical for the PROTAC's
efficacy, as it must orient the target protein and the E3 ligase correctly to form a productive
ternary complex for ubiquitination and subsequent degradation.[8][10]

The diagram below illustrates the general mechanism of action for a PROTAC molecule.
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Caption: The PROTAC mechanism: inducing proximity for targeted protein degradation.

Biological Activity and Signaling Pathways
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Currently, there is no specific published data on the biological activity or signaling pathway
modulation for 3-(2-formylphenyl)benzoic acid itself. Its role is primarily that of a synthetic
intermediate rather than a bioactive agent.

However, the broader class of benzoic acid derivatives is known to possess a wide range of
biological activities, and many are scaffolds for drugs targeting various pathways. Research on
related benzoic acid derivatives has shown activities including:

 Anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes.[11]
» Anticancer properties by targeting pathways like the estrogen receptor a (ERa).[12][13]

e Enzyme inhibition, for example, against acetylcholinesterase and carbonic anhydrases in the
context of Alzheimer's disease research.

e Antagonism of receptors such as the P2Y14 receptor, with potential applications in treating
inflammatory conditions like gout.[14]

The exploration of 3-(2-formylphenyl)benzoic acid's potential biological effects would require
its incorporation into a larger molecular design, such as a PROTAC, followed by systematic
screening and mechanistic studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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